3,5-Difluoro-n-phenylaniline is an organic compound notable for its fluorinated structure, which enhances its chemical properties and potential applications in various fields, particularly in pharmaceuticals. This compound belongs to the class of aryl amines, characterized by the presence of a phenyl group bonded to an amino group, with fluorine substituents at the 3 and 5 positions on the aromatic ring.
3,5-Difluoro-n-phenylaniline can be synthesized through various chemical reactions involving starting materials such as phenylalanine derivatives or other fluorinated aromatic compounds. It is classified under fluorinated organic compounds, specifically within the category of aryl amines. The presence of fluorine atoms contributes to unique electronic and steric properties, making it valuable in medicinal chemistry and materials science.
The synthesis of 3,5-Difluoro-n-phenylaniline typically involves several key steps:
This multi-step synthesis allows for the introduction of various functional groups, enhancing the versatility of 3,5-Difluoro-n-phenylaniline in subsequent applications.
The molecular formula for 3,5-Difluoro-n-phenylaniline is . Its structure consists of:
The presence of fluorine atoms significantly influences the compound's electronic distribution and reactivity. The molecular geometry is planar due to the aromatic nature of the phenyl ring.
3,5-Difluoro-n-phenylaniline can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or stability.
The mechanism of action for compounds like 3,5-Difluoro-n-phenylaniline often involves interaction with biological targets such as enzymes or receptors. For instance:
Research has shown that derivatives of this compound exhibit varying degrees of biological activity, particularly as inhibitors in viral infections such as HIV.
3,5-Difluoro-n-phenylaniline exhibits several notable physical and chemical properties:
These properties are critical for its application in various synthetic pathways and biological studies.
3,5-Difluoro-n-phenylaniline finds applications primarily in:
Palladium-catalyzed cross-coupling reactions enable precise construction of fluorinated aromatic side chains in phenylalanine analogues. The Negishi coupling method is particularly effective, utilizing organozinc intermediates derived from protected halogenated alanines. For example, protected (R)-iodoalanine reacts with fluorinated aryl halides (e.g., 4-fluorobromobenzene) under Pd(0) catalysis (Pd₂(dba)₃, SPhos ligand) to yield Boc-protected 4-fluoro-ʟ-phenylalanine esters with 70–80% efficiency [2]. Catalyst optimization studies reveal that reducing Pd₂(dba)₃/SPhos ratios below 0.25:0.5 mol% significantly diminishes yields (21% vs. 77–80%), underscoring the ligand's critical role in enhancing organozinc reactivity [2].
For complex fluorinated systems like tetrafluorocyclohexylphenyl iodides, this method achieves stereoselective synthesis of separable para- and meta-isomers (compounds 6 and 7). Subsequent deprotection yields enantiomerically pure 3,5-difluorophenylalanines, demonstrating the methodology's versatility in accessing structurally diverse analogues [2]. Alternative approaches include coupling neopentyl sulfonate esters with Fmoc-3-iodo-ʟ-alanine methyl ester using (PPh₃)₂PdCl₂/DIBAL catalysis, affording ʟ-4-[sulfono(difluoromethyl)]phenylalanines for specialized applications [2].
Table 1: Palladium-Catalyzed Cross-Coupling Conditions for Fluorinated Phenylalanines
Aryl Halide | Catalyst System | Ligand | Product | Yield (%) |
---|---|---|---|---|
4-Fluorobromobenzene | Pd₂(dba)₃ (2.5 mol%) | SPhos | Boc-4-fluoro-ʟ-phenylalanine methyl ester | 70 |
2-Fluoroiodobenzene | Pd₂(dba)₃ (2.5 mol%) | SPhos | Boc-2-fluoro-ʟ-phenylalanine methyl ester | 80 |
4-[SO₂CF₂]C₆H₄Br | (PPh₃)₂PdCl₂ (5 mol%) | None | Fmoc-4-[sulfono(difluoromethyl)]phenylalanine | 65* |
*Partial yield after alkaline hydrolysis [2]
Fmoc-3,5-difluoro-L-phenylalanine (Fmoc-L-Phe(3,5-DiF)-OH) serves as a cornerstone building block in solid-phase peptide synthesis (SPPS). This derivative, characterized by its white powder morphology, high purity (≥97% HPLC), and specific optical rotation ([α]D²⁰ = -43 ± 1° in DMF), exhibits optimal stability when stored at 0–8°C [3] [8]. Its incorporation enhances peptide properties through fluorine-induced electronic effects, which improve metabolic stability and modulate binding interactions in therapeutic peptides [3] [8].
Synthetic protocols leverage the orthogonality of the Fmoc group, which is removable under basic conditions (e.g., 20% piperidine/DMF), while the carboxylate is pre-activated for amide bond formation. Standard coupling reagents like HATU or PyBop facilitate efficient incorporation into peptide chains. For HIV capsid inhibitors, this building block is coupled with 4-methoxy-N-methylaniline during resin-bound assembly, as demonstrated in the synthesis of dimerized phenylalanine derivatives targeting the CA hexamer interface [1] [6]. The fluorinated side chain's hydrophobicity (logP ≈ 3.5) necessitates optimized solvation conditions—typically DMF or NMP with 0.1 M HOAt—to prevent aggregation during chain elongation [6] [8].
Table 2: SPPS Parameters for Fmoc-3,5-Difluoro-L-phenylalanine
Parameter | Specification | Impact on Synthesis |
---|---|---|
Purity | ≥97% (HPLC) | Minimizes deletion sequences |
Optical Rotation | [α]D²⁰ = -43 ± 1° (C=1, DMF) | Confirms enantiomeric integrity |
Coupling Efficiency | >99% per cycle (monitored by ninhydrin test) | Enables synthesis of long fluorinated peptides |
Stability | 0–8°C storage; desiccated | Prevents racemization and degradation |
Chiral auxiliaries enable absolute stereocontrol in synthesizing 3,5-difluorophenylalanine enantiomers. The Schöllkopf bis-lactim ether method exemplifies this approach: (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine undergoes alkylation with 3,5-difluorobenzyl bromides to yield alkylated intermediates 36a-b with >95% diastereomeric excess. Hydrolysis and Boc-protection then furnish Boc-(R)-3,5-difluorophenylalanine (38b), crucial for non-natural peptide design [2].
Williams’s lactone methodology provides an alternative route: the lithium enolate of Williams lactone reacts with 4-[bis(dimethoxybenzyl)difluoromethyl]benzyl bromide to form protected amino acid 16 (80% yield). Subsequent hydrogenolysis and Fmoc-protection yield enantiopure Fmoc-3,5-difluoro-D-phenylalanine (17), essential for mirror-image peptide studies [2] . The (S)-imidazolidinone auxiliary ((S)-Boc-BMI) similarly directs stereoselective benzylation by tetrafluorobenzyl bromides, affording hydrolytically stable precursors to 29a-b after sequential acid/base treatment [2]. These methods consistently achieve enantiomeric ratios exceeding 98:2, as verified by chiral HPLC and optical rotation matching literature values (e.g., [α]D²⁰ = -43° for L-enantiomer) [3] [8].
Boc- and Fmoc-protected 3,5-difluoro-L-phenylalanine serve as versatile intermediates for targeted derivatization. The carboxylic acid moiety undergoes activation via bromoacetate/HATU to form electrophilic alkyl halides (e.g., intermediate 4), enabling nucleophilic displacement by piperazinone linkers to construct dimerized HIV capsid inhibitors like Q-c4 [1]. This compound exhibits submicromolar antiviral activity (EC₅₀ = 0.57 μM) by occupying the CA hexamer interprotomer pocket, validated through surface plasmon resonance [1].
Ugi four-component reactions dramatically expand structural diversity: deprotected amino acid isocyanide I-5 (derived from Boc-3,5-difluoro-L-phenylalanine) reacts with diverse aldehydes, amines, and carboxylic acids to yield peptidomimetics such as I-19. This derivative demonstrates dual-stage anti-HIV activity (EC₅₀ = 2.53 μM) through direct CA binding, confirmed by molecular dynamics simulations [4]. Carboxylate group modifications also include esterification for prodrug development and amidation with functionalized amines to enhance blood-brain barrier penetration. The fluorine atoms themselves enable further aryl functionalization via transition metal-catalyzed cross-coupling or nucleophilic aromatic substitution, though these require temporary protection of the amino acid backbone [1] [4] .
Table 3: Functionalization Reactions of Protected 3,5-Difluoro-L-phenylalanine
Intermediate | Reaction | Reagents/Conditions | Product Application |
---|---|---|---|
Boc-L-Phe(3,5-F₂)-OH | Bromoacetylation | Bromoacetic acid, HATU, DIEA, 0°C→rt | HIV capsid inhibitor dimers (Q-c4) |
Fmoc-L-Phe(3,5-F₂)-OH | Ugi multicomponent reaction | Aldehyde + amine + acid, methanol, 24h | Dual-stage CA inhibitors (I-19) |
Cbz-L-Phe(3,5-F₂)-OMe | Enzymatic resolution | Subtilisin Carlsberg, pH 7.5 buffer | Enantiopure D-amino acid derivatives |
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: